
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2
Overview
Description
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 is a peptide that has gained attention in the scientific research community due to its ability to act as a substrate for proteases. This peptide is commonly used in biochemical and physiological studies to investigate protease activity and inhibition.
Mechanism of Action
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 acts as a substrate for proteases. The peptide contains a fluorogenic group (Mca) and a quenching group (Dnp) that are separated by a peptide bond. When the peptide is cleaved by a protease, the Mca group is released, and its fluorescence is detected. The rate of fluorescence increase is proportional to the rate of protease activity.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is used solely as a research tool to investigate protease activity and inhibition.
Advantages and Limitations for Lab Experiments
The advantages of using Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 in lab experiments are its high sensitivity, specificity, and versatility. The peptide can be used to study a wide range of proteases, and its fluorescence can be detected using standard laboratory equipment. The limitations of using this peptide are its cost and its potential for false positives. The peptide may be cleaved by non-specific proteases, leading to false positive results.
Future Directions
There are several future directions for the use of Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 in scientific research. One direction is the development of new protease inhibitors using high-throughput screening methods. Another direction is the investigation of protease activity in disease states, such as cancer and Alzheimer's disease. Additionally, the peptide could be used to study the proteolytic degradation of proteins and peptides in the environment, such as in soil or water. Finally, the peptide could be used in the development of biosensors for protease detection.
Scientific Research Applications
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 is widely used in scientific research to investigate protease activity and inhibition. It is used to screen protease inhibitors and to study the kinetics of protease-catalyzed reactions. This peptide is also used to study the proteolytic degradation of proteins and peptides.
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70N12O19/c1-29(2)20-41(62-46(70)22-31-23-50(76)88-45-25-34(87-5)14-15-36(31)45)55(80)65-40(17-18-48(72)73)54(79)67-51(30(3)4)57(82)66-43(26-49(74)75)53(78)61-28-47(71)63-42(21-32-27-60-37-11-7-6-10-35(32)37)56(81)64-39(52(58)77)12-8-9-19-59-38-16-13-33(68(83)84)24-44(38)69(85)86/h6-7,10-11,13-16,23-25,27,29-30,39-43,51,59-60H,8-9,12,17-22,26,28H2,1-5H3,(H2,58,77)(H,61,78)(H,62,70)(H,63,71)(H,64,81)(H,65,80)(H,66,82)(H,67,79)(H,72,73)(H,74,75)/t39-,40-,41-,42-,43-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCQYIIJLQHHB-OZJJTWAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70N12O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1227.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



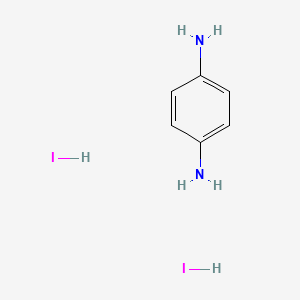
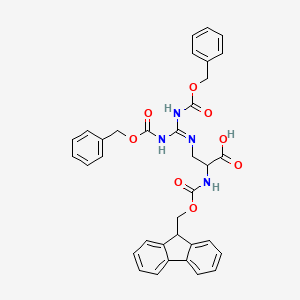

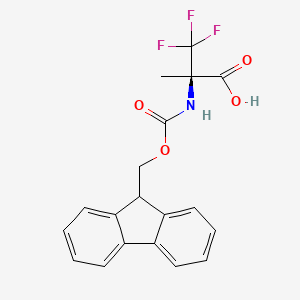


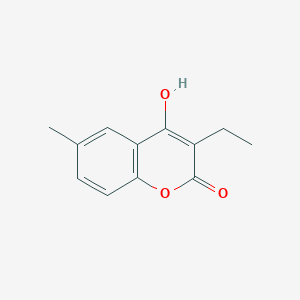

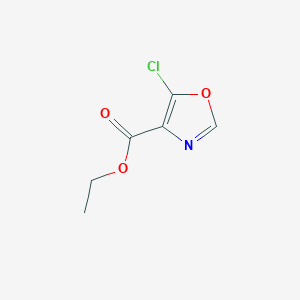
![9,9'-Spirobi[9H-fluorene], 2-chloro-](/img/structure/B1495347.png)

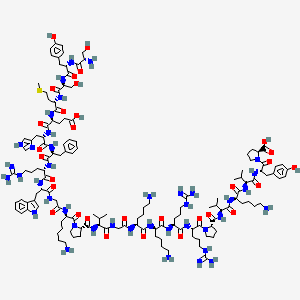

![(2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1495360.png)